molecular formula C11H15NO B092691 Metamfepramone CAS No. 15351-09-4

Metamfepramone

Cat. No. B092691
CAS RN: 15351-09-4
M. Wt: 177.24 g/mol
InChI Key: KBHMHROOFHVLBA-UHFFFAOYSA-N
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Description

Metamfepramone, also known as dimethylcathinone, dimethylpropion, and dimepropion, is a stimulant drug of the phenethylamine and cathinone chemical classes . It was evaluated as an appetite suppressant and for the treatment of hypotension but was never widely marketed .


Synthesis Analysis

Metamfepramone was synthesized by various routes in the 1930s and 1940s and clinically evaluated as anorectic as well as a treatment of hypotension and symptoms of the common cold .


Molecular Structure Analysis

The molecular formula of Metamfepramone is C11H15NO . The average mass is 177.243 Da and the monoisotopic mass is 177.115356 Da .


Physical And Chemical Properties Analysis

Metamfepramone has a density of 1.0±0.1 g/cm3, a boiling point of 256.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.4±3.0 kJ/mol and a flash point of 84.9±12.0 °C .

Scientific Research Applications

Application as an Appetite Suppressant

Field: Pharmacology

Metamfepramone was evaluated as an appetite suppressant . It was found to be effective in reducing food intake, thereby helping in weight management .

Method of Application

The compound would typically be administered orally in the form of a pill. The exact dosage and frequency would depend on various factors including the patient’s health condition and response to treatment.

Results or Outcomes

While the specific quantitative data or statistical analyses are not available, it’s reported that Metamfepramone was effective in suppressing appetite and aiding in weight loss .

Application in the Treatment of Hypotension

Field: Medicine

Metamfepramone was also evaluated for the treatment of hypotension .

Method of Application

As with the appetite suppressant application, Metamfepramone would typically be administered orally. The dosage would be determined by a healthcare professional based on the patient’s condition and response to treatment.

Results or Outcomes

The specific results or outcomes of this application are not readily available. However, it’s reported that Metamfepramone was evaluated for this purpose .

Recreational Use

Field: Substance Abuse and Addiction

Metamfepramone has been used as a recreational drug, particularly in Israel under the name ‘rakefet’, but was made illegal in 2006 .

Method of Application

In recreational use, the method of administration can vary widely and may include oral ingestion, inhalation, or injection. However, these methods pose significant health risks.

Results or Outcomes

While it’s difficult to quantify the outcomes of recreational use, it’s important to note that such use is illegal and poses significant health risks .

Treatment of Common Cold Symptoms

Field: Medicine

Metamfepramone was used for the treatment of symptoms of the common cold .

Method of Application

The compound would typically be administered orally. The dosage would be determined by a healthcare professional based on the patient’s condition and response to treatment.

Results or Outcomes

While specific results or outcomes of this application are not readily available, it’s reported that Metamfepramone was used for this purpose .

Metabolite Production

Field: Biochemistry

Metamfepramone is metabolized to produce N-methylpseudoephedrine and methcathinone .

Method of Application

This metabolic process occurs naturally in the body after the administration of Metamfepramone.

Results or Outcomes

The specific quantitative data or statistical analyses are not available. However, it’s reported that Metamfepramone is metabolized to produce these compounds .

Treatment of Orthostatic Syndrome

Field: Medicine

Metamfepramone was evaluated for the treatment of orthostatic syndrome .

Safety And Hazards

Metamfepramone is harmful if swallowed, in contact with skin, or if inhaled . It is advised to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(dimethylamino)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHMHROOFHVLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057650
Record name Metamfepramone
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metamfepramone

CAS RN

15351-09-4
Record name Metamfepramone
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Record name Metamfepramone
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Synthesis routes and methods I

Procedure details

N-Methylephedrine (500 mg, 2.79 mmol) was added to a solution of o-iodobenzoic acid I (7.8 g; 27.9 mmol) in DMSO (55 ml). After 48 hours the solution was diluted with NaHCO3 (2.5%, 30 ml) and extracted with ethyl acetate (3×10 ml). The combined organic layers were washed with water (2×5 ml), dried over sodium sulfate and evaporated to dryness under vacuum. The residue was purified by distillation to give 460 mg (92%) of 2-dimethylamino-1-phenyl-propan-1-one (boiling at 113°-117° C./12 mm).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Methylephedrine (200 mg; 1.12 mmol) was added to a solution of o-iodoxybenzoic acid I (1.56 g, 5.59 mmol) and trifluoroacetic acid (0.13 ml) in DMSO (12 ml). After 8 hours the solution was diluted with NaHCO3 (2.5%, 30 ml) and extracted with ethyl acetate (3×10 ml). The combined organic layers were washed with water (2×5 ml), dried over sodium sulfate and evaporated to dryness under vacuum to give 180 mg (90%) of 2-dimethylamino-1-phenyl-propan-1-one identical to the sample obtained in Example 31.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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